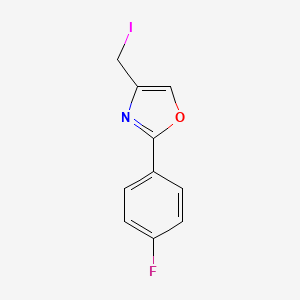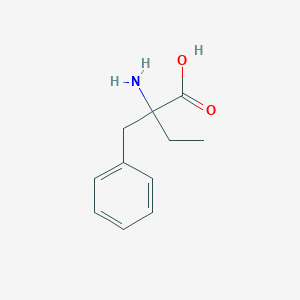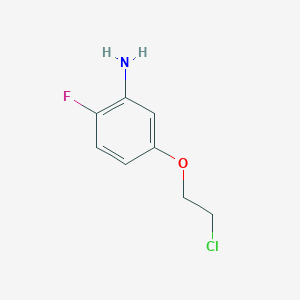
hydrogen carbonate;nickel(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
hydrogen carbonate;nickel(2+): , also known as nickel carbonate, is an inorganic compound with the formula NiCO₃. It is a light green crystalline solid that is insoluble in water but soluble in acids. This compound is commonly used in various industrial applications, including electroplating, ceramics, and as a precursor to catalysts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
- Nickel carbonate can be synthesized by reacting nickel(II) chloride with sodium carbonate in an aqueous solution. The reaction is as follows:
Direct Reaction: NiCl2+Na2CO3→NiCO3+2NaCl
Precipitation Method: Another method involves the precipitation of nickel carbonate from a solution of nickel sulfate and sodium carbonate under controlled pH conditions.
Industrial Production Methods: In industrial settings, nickel carbonate is often produced by the reaction of nickel(II) salts with sodium carbonate or by the carbonation of nickel hydroxide. The process involves the following steps:
- Dissolving nickel(II) salts in water.
- Adding sodium carbonate to precipitate nickel carbonate.
- Filtering and drying the precipitate to obtain pure nickel carbonate.
Analyse Chemischer Reaktionen
Types of Reactions:
- Nickel carbonate can undergo oxidation to form nickel oxide (NiO) when heated in the presence of oxygen.
Oxidation: NiCO3→NiO+CO2
It can be reduced to metallic nickel using hydrogen gas at high temperatures.Reduction: NiCO3+H2→Ni+CO2+H2O
Nickel carbonate reacts with acids to form nickel salts and carbon dioxide.Substitution: NiCO3+2HCl→NiCl2+CO2+H2O
Common Reagents and Conditions:
Oxidation: Requires heating in the presence of oxygen.
Reduction: Requires hydrogen gas and high temperatures.
Substitution: Requires acids such as hydrochloric acid.
Major Products:
- Nickel oxide (NiO)
- Metallic nickel (Ni)
- Nickel salts (e.g., nickel chloride)
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of nickel-based catalysts.
- Employed in the preparation of nickel oxide and other nickel compounds.
Biology and Medicine:
- Investigated for its potential use in nickel-based drugs and therapeutic agents.
- Studied for its role in enzyme catalysis and biochemical processes.
Industry:
- Utilized in electroplating to provide a corrosion-resistant coating on metals.
- Used in the production of ceramics and glass.
- Acts as an intermediate in the hydrometallurgical purification of nickel from its ores.
Wirkmechanismus
Molecular Targets and Pathways: Nickel carbonate exerts its effects primarily through its interaction with acids and bases. In biological systems, it can interact with proteins and enzymes, potentially affecting their structure and function. The compound’s ability to release nickel ions (Ni²⁺) plays a crucial role in its mechanism of action, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- Nickel(II) oxide (NiO)
- Nickel(II) hydroxide (Ni(OH)₂)
- Nickel(II) sulfate (NiSO₄)
Comparison:
- Nickel(II) oxide (NiO): Unlike nickel carbonate, nickel oxide is a black solid that is used primarily as a catalyst and in the production of ceramics.
- Nickel(II) hydroxide (Ni(OH)₂): This compound is used in rechargeable batteries and has different solubility properties compared to nickel carbonate.
- Nickel(II) sulfate (NiSO₄): Nickel sulfate is highly soluble in water and is commonly used in electroplating and as a mordant in dyeing.
Uniqueness: Nickel carbonate is unique due to its specific applications in electroplating, ceramics, and as a precursor to various nickel-based catalysts. Its insolubility in water and reactivity with acids make it distinct from other nickel compounds.
Eigenschaften
CAS-Nummer |
17237-93-3 |
|---|---|
Molekularformel |
C2H2NiO6 |
Molekulargewicht |
180.73 g/mol |
IUPAC-Name |
hydrogen carbonate;nickel(2+) |
InChI |
InChI=1S/2CH2O3.Ni/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-2 |
InChI-Schlüssel |
IYFXESRMJKRSNZ-UHFFFAOYSA-L |
Kanonische SMILES |
C(=O)(O)[O-].C(=O)(O)[O-].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-{4-[(4-Fluorophenyl)methoxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B8524020.png)

![benzyl N-[(4-hydroxyphenyl)methyl]carbamate](/img/structure/B8524043.png)
![3-[((4-Chloroanilino)carbonyl)methyl]phenol](/img/structure/B8524064.png)
![1-(3,4-Dichlorophenyl)-3-ethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B8524072.png)
![2-[(tert-butyldimethylsilyl)oxy]-4-methyl-1,3-pentadiene](/img/structure/B8524077.png)






